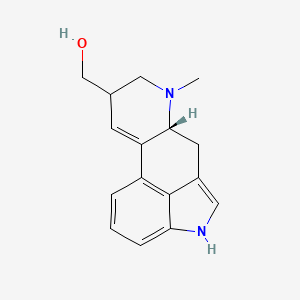

Lysergol

Vue d'ensemble

Description

Le lysergol est un alcaloïde appartenant à la famille de l’ergotine. Il se présente comme un constituant mineur de certaines espèces de champignons, en particulier dans le genre Claviceps, et dans la famille des ipomées (Convolvulaceae), y compris les graines hallucinogènes de Rivea corymbosa, Argyreia nervosa et Ipomoea violacea . Le this compound n’est pas une substance contrôlée aux États-Unis et est légal en vertu de la loi américaine sur les analogues fédéraux car il n’a pas d’action pharmacologique connue ou de relation de précurseur avec le diéthylamide de l’acide lysergique .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le lysergol peut être synthétisé en utilisant une réaction en tandem pour construire le squelette de la pipéridine et une annulation [3 + 2] catalysée au rhodium dans la formation tardive de l’indole . La synthèse totale énantiosélective du this compound implique plusieurs étapes clés :

- Synthèse d’un alcool 1,3-amino chiral via la réaction de couplage réducteur catalysée par le palladium(0) et l’indium(I) entre la 2-éthynylaziridine dérivée de la L-sérine et le formaldéhyde.

- Réaction de Nozaki−Hiyama−Kishi catalysée par le chrome(II)/nickel(0) d’un indole-3-acétaldéhyde avec un iodoalcyne.

- Cyclisation domino catalysée par le palladium(0) d’un amino-allène portant un groupe bromoindolyle .

Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas largement documentées. La synthèse de composés apparentés, tels que l’acide lysergique, implique souvent l’utilisation d’alcaloïdes de l’ergot comme matières premières, suivie de diverses transformations chimiques pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

2.2. Key Reactions in Lysergol Derivatives

This compound can undergo various chemical transformations that enhance its utility in synthetic organic chemistry:

-

Mesylation and Reduction : this compound can be mesylated to form reactive intermediates that can subsequently undergo elimination or reduction, leading to various derivatives such as isothis compound and other alkaloids .

-

Hydrogen Autotransfer Alkylation : This novel method allows for the generation of intermediates that can be transformed into this compound and its analogs with improved yields and selectivity compared to traditional methods .

2.3. Biological Activity and Mechanism

This compound exhibits significant biological activity, particularly in relation to serotonin receptors:

-

Serotonin Receptor Binding Affinity : Studies have shown that this compound binds selectively to various serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C), indicating its potential as a therapeutic agent in psychiatric conditions .

Table 1: Binding Affinity of this compound at Serotonin Receptors

| Compound | 5-HT1A (nM) | 5-HT2A (nM) | 5-HT2B (nM) | 5-HT2C (nM) |

|---|---|---|---|---|

| (+)-lysergol | 73 ± 6 | 1.6 ± 0.5 | >10,000 | 6.6 ± 1.4 |

| (−)-isothis compound | 481 ± 31 | >10,000 | >10,000 | >10,000 |

This table summarizes the binding affinities of this compound and its derivative isothis compound at various serotonin receptors, highlighting their varying degrees of activity.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antibiotic Bioenhancer

Lysergol has been identified as a bioenhancer that improves the efficacy of antibiotics. Research indicates that when combined with antibiotics, this compound can significantly reduce the minimum inhibitory concentration (MIC) required for effective bacterial inhibition. For instance, in studies involving Escherichia coli, this compound and its derivatives reduced the MIC of nalidixic acid and tetracycline by two- to eightfold against resistant strains . This synergistic effect suggests that this compound can enhance antibiotic action while potentially reducing the required dosage, thereby mitigating issues related to antibiotic resistance .

1.2 Treatment of Vascular Disorders

This compound exhibits vasoconstrictive properties, making it a candidate for treating migraines and cluster headaches. Its mechanism involves reducing blood flow to alleviate symptoms associated with these vascular disorders . The compound's ability to modulate serotonin receptors further supports its therapeutic potential in managing various neurological conditions.

1.3 Antimicrobial Activity

This compound has demonstrated significant antifungal and antibacterial properties. It has been explored for its potential in developing new antimicrobial agents, particularly against infections caused by fungi and bacteria . Notably, it has shown effectiveness in enhancing the activity of existing antibiotics against multi-drug resistant pathogens, making it a valuable asset in contemporary medicine.

Agricultural Applications

This compound's plant growth-regulating properties have garnered attention in agricultural research. Studies indicate that it can enhance crop productivity by improving plant resistance to environmental stressors and promoting root development . This application is particularly relevant in sustainable agriculture, where natural compounds are sought to improve yields without relying on synthetic chemicals.

Neuroscience Research

In neuroscience, this compound's interaction with serotonin receptors has led to investigations into its potential role in treating psychiatric disorders such as depression and anxiety. Preliminary studies suggest that this compound may influence serotonin pathways, offering a possible avenue for therapeutic development in mental health .

Table 1: Summary of this compound's Pharmacological Properties

Table 2: Case Studies on Antibiotic Enhancement

Mécanisme D'action

Le lysergol exerce ses effets principalement par le biais d’interactions avec les récepteurs de la sérotonine, y compris les récepteurs 5-HT1 et 5-HT2, ainsi que les récepteurs de la dopamine D1 et D2, et les récepteurs alpha-adrénergiques . Ces interactions peuvent conduire à divers résultats, tels que la vasoconstriction, les convulsions et les hallucinations . La modulation de la signalisation de la sérotonine est liée à ses effets antidépresseurs et anxiolytiques potentiels .

Comparaison Avec Des Composés Similaires

Le lysergol est comparé à d’autres alcaloïdes de l’ergotine, tels que :

Acide lysergique : Un précurseur du diéthylamide de l’acide lysergique, connu pour ses effets psychédéliques puissants.

Dihydrothis compound : Une forme réduite du this compound avec des propriétés pharmacologiques différentes.

Ergométrine : Utilisé en médecine obstétricale pour ses effets utérotoniques.

Unicité : La structure chimique unique du this compound et sa vaste gamme d’activités, y compris les interactions avec plusieurs types de récepteurs, en font un composé précieux pour diverses applications scientifiques .

Activité Biologique

Lysergol, a naturally occurring ergoline alkaloid primarily derived from fungi such as Claviceps and Ipomoea, exhibits a diverse range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

This compound's unique chemical structure allows it to interact with various serotonin receptors, notably acting as a partial agonist at the 5-HT1A receptor and exhibiting lower activity at 5-HT2A receptors compared to other hallucinogens like LSD. This interaction suggests potential antidepressant and anxiolytic effects while minimizing psychoactive side effects.

Table 1: Receptor Activity of this compound

| Compound | 5-HT1A (nM) | 5-HT2A (nM) | 5-HT2B (nM) | 5-HT2C (nM) |

|---|---|---|---|---|

| This compound | 73 ± 6 | 1.6 ± 0.5 | >10,000 | 6.6 ± 1.4 |

| Psilocin | ~50 | ~3 | ~100 | ~20 |

| LSD | <1 | <0.1 | <0.1 | <0.1 |

Antimicrobial Properties

Recent studies have highlighted this compound's antimicrobial activity, demonstrating its ability to inhibit the growth of various bacteria and fungi. Notably, it has shown synergistic effects when combined with conventional antibiotics, enhancing their efficacy against multidrug-resistant strains.

Case Study: Synergistic Effects with Antibiotics

In a study evaluating the antibacterial activity of this compound and its derivatives against Escherichia coli, it was found that:

- This compound itself did not possess significant antibacterial activity.

- However, when used in combination with nalidixic acid (NA), it reduced the minimum inhibitory concentration (MIC) by two to eightfold against both sensitive and resistant strains.

- The combination treatment significantly decreased bacterial viability, indicating a potential role in developing new antibacterial therapies.

Antioxidant and Anticancer Activities

This compound also exhibits promising antioxidant properties, capable of scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing various health conditions linked to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

Moreover, preliminary findings suggest that this compound may possess anticancer properties, as it has demonstrated cytotoxic effects on several cancer cell lines by inhibiting proliferation and inducing apoptosis.

Toxicity and Safety Profile

Despite its therapeutic potential, the safety profile of this compound is a concern due to its interactions with serotonin receptors. High doses can lead to vasoconstriction, convulsions, and hallucinations. The LD50 for this compound is approximately 0.32 mg/kg, indicating a need for cautious use in therapeutic applications.

Propriétés

IUPAC Name |

(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,10,15,17,19H,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXJFIJYBLJTMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975627 | |

| Record name | Lysergol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-85-7 | |

| Record name | lysergol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lysergol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-didehydro-6-methylergoline-8β-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.